2-hydroxy-1,5-naphthyridine-4-carboxylic acid
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Overview
Description
2-Hydroxy-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings, which contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another method includes the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines . The formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature reactions and catalytic processes, are likely employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,5-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives of the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted naphthyridines .
Scientific Research Applications
2-Hydroxy-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 1,5-Naphthyridine-2-carboxylic acid
- 8-Hydroxy-1,5-naphthyridine-2-carboxylic acid
- 6-(Diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine
Comparison: Compared to similar compounds, 2-hydroxy-1,5-naphthyridine-4-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which enhance its reactivity and potential biological activities . These functional groups allow for a wider range of chemical modifications and applications in various fields.
Properties
CAS No. |
1646543-10-3 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-1H-1,5-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-5(9(13)14)8-6(11-7)2-1-3-10-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
KIVBUYRVTOUGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)N2)C(=O)O)N=C1 |
Purity |
95 |
Origin of Product |
United States |
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